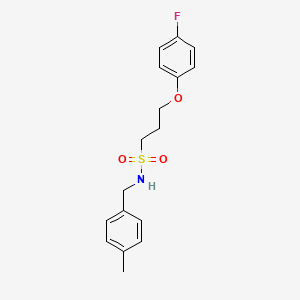

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-[(4-methylphenyl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c1-14-3-5-15(6-4-14)13-19-23(20,21)12-2-11-22-17-9-7-16(18)8-10-17/h3-10,19H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXPMRQKIQSSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide typically involves the following steps:

Formation of the sulfonamide group: This can be achieved by reacting propane-1-sulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine.

Introduction of the 4-fluorophenoxy group: This step involves the nucleophilic substitution reaction of the sulfonamide intermediate with 4-fluorophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The aromatic rings can undergo reduction reactions under specific conditions.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of reduced aromatic rings.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Its sulfonamide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can engage in π-π interactions. These interactions are crucial for modulating the activity of enzymes or receptors, potentially leading to various pharmacological effects.

Case Studies

- Antimicrobial Activity : Research has shown that sulfonamides can exhibit antimicrobial properties. A study demonstrated that derivatives of sulfonamides could inhibit bacterial growth by targeting folate synthesis pathways.

- Anti-inflammatory Effects : Some studies suggest that compounds similar to 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide may reduce inflammation by inhibiting specific enzymes involved in inflammatory responses.

Materials Science

Development of New Materials

The unique chemical structure of 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide allows it to be utilized in the development of advanced materials with specific properties. The fluorine atom enhances the compound's stability and lipophilicity, making it suitable for applications in coatings and polymers.

Applications in Coatings

Fluorinated compounds are known for their water-repellent properties. The incorporation of 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide into polymer matrices can improve the durability and performance of coatings used in various industries.

Biological Research

Tool Compound for Biological Studies

In biological research, this compound serves as a valuable tool for studying various biological processes. It can be used to investigate enzyme kinetics, receptor-ligand interactions, and cellular signaling pathways.

Mechanism of Action

The mechanism involves:

- Hydrogen Bonding : The sulfonamide group interacts with target proteins through hydrogen bonds.

- Aromatic Interactions : The presence of aromatic rings allows for π-π stacking interactions with nucleobases or other aromatic residues in proteins.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a. N-[(2,6-Difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide ()

- Molecular Formula: C₁₆H₁₆F₃NO₃S

- Molecular Weight : 359.4 g/mol

- Key Differences : Replaces the 4-methylbenzyl group with a 2,6-difluorophenylmethyl moiety. The difluoro substitution increases electronegativity and may alter binding specificity compared to the methyl group in the target compound. The molecular weight is slightly lower (359.4 vs. ~365.4 estimated for the target compound).

b. N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide ()

- Molecular Formula : C₁₉H₂₅N₃O₂S

- Molecular Weight : 359.49 g/mol

- Key Differences: Features a diazepane ring and a 4-methylbenzenesulfonamide group. The diazepane moiety introduces basicity, which could enhance solubility in acidic environments .

Compounds with Similar Backbones but Varied Linkers

a. 2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide ()

- Molecular Formula : C₁₅H₂₁FN₂O₃

- Molecular Weight : 296.34 g/mol

- Key Differences : Replaces the sulfonamide group with an acetamide and incorporates a morpholine ring. The logP (0.64) and logD (0.22) values suggest higher hydrophilicity compared to the target compound, which likely has a higher logP due to the benzyl group .

b. N-[2-(4-Fluorophenyl)ethyl]methanesulfonamide ()

- Molecular Formula: C₉H₁₁FNO₂S

- Molecular Weight : 216.25 g/mol

- Key Differences : Shorter ethyl linker and a simpler methanesulfonamide group. The reduced chain length may limit conformational flexibility, impacting binding to extended active sites .

Research Findings and Implications

- Electron-Withdrawing Effects: The 4-fluorophenoxy group in the target compound may enhance acidity of the sulfonamide proton, improving hydrogen-bonding capacity compared to non-fluorinated analogues like the diazepane-containing sulfonamide in .

- Synthetic Challenges : Low yields in (3.3% for 10d) highlight the difficulty of introducing bulky substituents, suggesting that the target compound may require optimized coupling conditions .

Biological Activity

3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological applications. This compound features a sulfonamide group, a fluorophenoxy moiety, and a phenylpropyl chain, which contribute to its distinctive properties and reactivity. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide is , with a molecular weight of approximately 337.41 g/mol. The presence of the fluorine atom enhances the compound's metabolic stability and lipophilicity, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀FNO₃S |

| Molecular Weight | 337.41 g/mol |

| CAS Number | 946214-59-1 |

| IUPAC Name | 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide |

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions or hydrophobic interactions, stabilizing the compound within the target site. This can lead to inhibition or modulation of the target’s activity, affecting downstream biological pathways.

Biological Activity

Research has indicated that 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide exhibits various biological activities:

Case Studies

- Monoamine Oxidase Inhibition : A study evaluated several sulfonamide derivatives for their inhibitory effects on human MAO-A and MAO-B enzymes. Compounds structurally related to 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide showed promising IC50 values indicating effective inhibition, suggesting potential applications in treating mood disorders or neurodegenerative diseases .

- Antiviral Potential : Research into similar compounds has highlighted their ability to inhibit viral replication by targeting specific viral enzymes. While direct studies on this specific compound are scarce, the presence of fluorinated groups often correlates with enhanced biological activity against viral pathogens .

Comparative Analysis

To better understand the biological activity of 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide, it is useful to compare it with related compounds:

| Compound | Biological Activity | IC50 Value (μM) |

|---|---|---|

| 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide | Potential MAO inhibitor | TBD |

| 4-Fluorobenzene sulfonamide | Known MAO inhibitor | 0.067 |

| N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide | Antiviral activity | TBD |

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling a sulfonyl chloride intermediate with a fluorophenoxy-containing amine. For example:

Step 1: Prepare propane-1-sulfonyl chloride via chlorination of propanesulfonic acid using PCl₅ .

Step 2: React 4-fluorophenol with 3-bromopropane-1-sulfonamide under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .

Step 3: Couple the intermediate with 4-methylbenzylamine via nucleophilic substitution, using a catalyst like triethylamine to enhance yield .

Optimization Strategies:

Q. How can the structural integrity of 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide be validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Confirm the presence of the 4-fluorophenoxy group (δ 6.8–7.1 ppm for aromatic protons) and sulfonamide NH (δ 3.1–3.3 ppm) .

- X-ray Crystallography: Resolve the crystal structure to verify bond angles and spatial arrangement (e.g., C–S bond length ~1.76 Å) .

- Mass Spectrometry: Validate molecular weight (expected [M+H]⁺ = ~365.4 Da) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the compound’s potential as a kinase inhibitor?

Methodological Answer: Leverage biochemical and cellular assays:

- Kinase Inhibition Assays: Use recombinant kinases (e.g., BRAF V600E) in ATP-competitive assays with fluorescence polarization .

- Cellular IC₅₀ Determination: Treat BRAF-mutant melanoma cell lines (e.g., A375) and measure viability via MTT assays. Compare to reference inhibitors like PLX4032 (Vemurafenib) .

- Computational Docking: Model the compound’s binding to kinase active sites (e.g., AutoDock Vina) to predict interactions with catalytic residues (e.g., Lys483 in BRAF) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Address discrepancies through:

- Assay Standardization: Control variables like ATP concentration (e.g., 10 µM for kinase assays) and cell passage number .

- Orthogonal Validation: Confirm results using alternate methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., normalized % inhibition at 1 µM) .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies of this compound?

Methodological Answer:

- Dosing: Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models .

- Sampling: Collect plasma at intervals (0.5, 1, 4, 8, 24 h) and quantify via LC-MS/MS (LOQ: 1 ng/mL) .

- Key Parameters: Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability. Compare to structural analogs (e.g., PLX-4720 t₁/₂ = 6.2 h ).

Q. How can the compound’s selectivity profile be assessed to avoid off-target effects?

Methodological Answer:

Q. What methodologies are used to study metabolic stability and metabolite identification?

Methodological Answer:

- Liver Microsome Assays: Incubate with human liver microsomes (HLM) and NADPH, analyze metabolites via UPLC-QTOF .

- Major Metabolites: Likely include hydroxylation at the 4-methylbenzyl group or sulfonamide oxidation .

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer)?

Methodological Answer:

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

Methodological Answer:

Q. How can researchers validate the compound’s proposed mechanism of action in complex disease models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.